molecular formula C21H22N2OS2 B2458645 3-Benzyl-5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one CAS No. 292077-10-2

3-Benzyl-5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No. B2458645
M. Wt: 382.54
InChI Key: KLHTVTDQTMTROY-XMHGGMMESA-N
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Description

“3-Benzyl-5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one” is a chemical compound . It is also known as "3-benzyl-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione" .


Molecular Structure Analysis

The molecular formula of the compound is C19H18N2O2S . The molecular weight is 338.42 . For a more detailed structure analysis, you might want to refer to the resources provided by ChemSpider and Spectrabase .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C19H18N2O2S), molecular weight (338.42), and structure . For more detailed properties, you might want to refer to the resources provided by ChemicalBook .

Scientific Research Applications

Synthesis and Structural Studies

3-Benzyl-5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one and its derivatives are synthesized for various structural and biological studies. Chantegrel et al. (2002) described the synthesis and physico-chemical properties of some 3-benzyl- and 3-phenacyl-4-thioxo-5-benzylidenethiazolidin-2-one derivatives. These compounds were synthesized from thiazolidin-2-one by thionation, alkylation, and aldolisation-crotonisation processes with aromatic aldehydes, aiming for future bacteriostatic activity tests (Chantegrel et al., 2002).

Antimicrobial and Antitumor Activities

Several studies explore the antimicrobial and antitumor potentials of thiazolidin-4-one derivatives. Frolov et al. (2017) synthesized and investigated the antimicrobial activity of 5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acet- and propionamides, revealing compounds with activity against S. aureus ATCC No. 25923 (Frolov et al., 2017). In addition, Bourahla et al. (2021) identified new inhibitors of protein kinase DYRK1A among 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, offering potential treatments for neurological or oncological disorders (Bourahla et al., 2021).

Anticancer and Anti-Inflammatory Activity

Horishny et al. (2020) studied the antitumor and anti-inflammatory activities of new 5-(het)arylidene-3[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-ones, identifying compounds exceeding known drugs in effectiveness (Horishny et al., 2020).

Supramolecular Structures and Reactivities

Delgado et al. (2005) investigated the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, analyzing hydrogen-bonded dimers, chains of rings, and sheets, which contribute to the understanding of their molecular interactions and potential biological activities (Delgado et al., 2005).

properties

IUPAC Name

(5E)-3-benzyl-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS2/c1-3-22(4-2)18-12-10-16(11-13-18)14-19-20(24)23(21(25)26-19)15-17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHTVTDQTMTROY-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-Benzyl-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

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